N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a methoxy-substituted phenyl ring, and a methylphenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylanilino)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dinitrophenoxy)acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-4-6-15(9-13)24-12-18(21)20-19-11-14-7-8-16(22-2)17(10-14)23-3/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
UBAPMBVNTQDXCR-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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